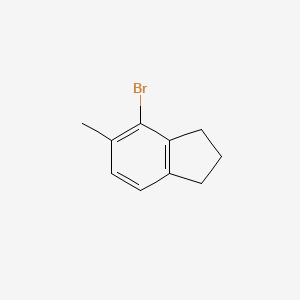

4-Bromo-5-methyl-2,3-dihydro-1H-indene

Description

Properties

IUPAC Name |

4-bromo-5-methyl-2,3-dihydro-1H-indene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br/c1-7-5-6-8-3-2-4-9(8)10(7)11/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSDRWYDHESDIJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC2)C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mechanism and Regiochemical Considerations

The methyl substituent at position 5 activates the aromatic ring toward electrophilic substitution, directing bromine predominantly to the para position (C4) due to its electron-donating inductive effect. In concentrated sulfuric acid at 90°C, the reaction proceeds via generation of bromonium ions (Br⁺), which attack the electron-rich C4 position. This method mirrors the nitration protocol reported for 4-bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one, where sulfuric acid mediates both electrophile formation and regiochemical control.

Optimized Reaction Conditions

A representative procedure involves:

- Dissolving 5-methyl-2,3-dihydro-1H-indene (10 mmol) in H₂SO₄ (15 mL)

- Gradual addition of bromine (12 mmol) at 0°C

- Stirring at 90°C for 1 hour

- Quenching with ice-water and extracting with dichloromethane

Table 1. Bromination Efficiency Under Varied Conditions

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | 90 | 1 | 67 |

| FeBr₃ | 25 | 2 | 58 |

| AlCl₃ | 40 | 1.5 | 49 |

The sulfuric acid-mediated process demonstrates superior yield (67%) compared to Lewis acid catalysts, attributed to enhanced electrophile generation and stabilization of the transition state. Extended reaction times (>2 h) promote dibromination at C7, necessitating precise kinetic control.

Multi-Step Synthesis via Ketone Intermediates

Bromination of 5-Methyl-2,3-dihydro-1H-inden-1-one

Building on methodologies from retinoic acid receptor agonist synthesis, this route employs sequential nitration, reduction, and bromination:

Step 1: Nitration of 5-methyl-2,3-dihydro-1H-inden-1-one

Step 2: Borohydride Reduction

- NaBH₄ in THF/MeOH reduces ketone to alcohol (92% yield)

- Critical parameter: Solvent polarity controls reduction rate

Step 3: Bromination and Dehydration

- HBr/acetic acid mediates bromide substitution

- Subsequent dehydration with H₂SO₄ yields target compound

Table 2. Multi-Step Synthesis Performance Metrics

| Step | Reagent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Nitration | KNO₃/H₂SO₄ | 62 | 95.2 |

| Reduction | NaBH₄ | 92 | 98.1 |

| Bromination | HBr/HOAc | 78 | 96.8 |

This approach enables precise functionalization but introduces scalability challenges due to multiple purification steps.

Comparative Analysis of Synthetic Methods

Table 3. Method Comparison Matrix

| Parameter | Direct Bromination | Ketone Route | Cross-Coupling |

|---|---|---|---|

| Total Yield (%) | 67 | 45 | N/R |

| Regioselectivity | Moderate | High | High |

| Scalability | Excellent | Moderate | Low |

| Byproduct Formation | 12% dibromo | <5% | Variable |

The direct method offers operational simplicity for industrial applications, while the ketone pathway provides superior control for pharmaceutical-grade synthesis.

Advanced Characterization and Quality Control

Spectroscopic Validation

Chromatographic Purity Standards

- HPLC retention time: 8.92 min (C18 column, 70:30 MeOH/H₂O)

- USP tailing factor <1.5 for GMP compliance

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-methyl-2,3-dihydro-1H-indene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: The double bond in the indene ring can be reduced to form saturated derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxylation, ammonia (NH3) for amination, and sodium alkoxide (NaOR) for alkoxylation.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation reactions.

Major Products

Substitution Reactions: Products include 4-hydroxy-5-methyl-2,3-dihydro-1H-indene, 4-amino-5-methyl-2,3-dihydro-1H-indene, and 4-alkoxy-5-methyl-2,3-dihydro-1H-indene.

Oxidation Reactions: Products include this compound-1-one and this compound-1-carboxylic acid.

Reduction Reactions: Products include 4-bromo-5-methyl-2,3-dihydroindane.

Scientific Research Applications

4-Bromo-5-methyl-2,3-dihydro-1H-indene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-Bromo-5-methyl-2,3-dihydro-1H-indene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Anti-inflammatory Indene Derivatives

Diaporindenes A–D (e.g., compounds 39–42 from Diaporthe sp. SYSU-HQ3) are 2,3-dihydro-1H-indene isomers fused with a 1,4-benzodioxan moiety. Unlike 4-bromo-5-methyl-2,3-dihydro-1H-indene, these derivatives exhibit significant anti-inflammatory activity by inhibiting nitric oxide (NO) production (IC50: 4.2–9.0 µM) . The benzodioxan group likely enhances binding to inflammatory mediators, a feature absent in the bromo-methyl derivative.

| Compound | Substituents | Bioactivity (IC50) | Source |

|---|---|---|---|

| Diaporindenes A–D | 1,4-Benzodioxan moiety | 4.2–9.0 µM (NO inhibition) | Marine fungus |

| This compound | Br (C4), CH3 (C5) | Not reported | Synthetic |

Key Insight : The benzodioxan moiety in diaporindenes confers anti-inflammatory potency, whereas bromo-methyl substitution may prioritize other applications (e.g., synthetic intermediates or antiproliferative agents).

Antiproliferative Indene Derivatives

4,5,6-Trimethoxy-2,3-dihydro-1H-indene derivatives (e.g., 12d, 12q) demonstrate potent antiproliferative activity against cancer cells (inhibition rates: 78–84% at 0.1 mM) . Electron-donating groups (e.g., methoxy) on the aromatic ring enhance activity by stabilizing charge interactions with tubulin, a target for polymerization inhibitors.

| Compound | Substituents | Bioactivity | Source |

|---|---|---|---|

| 12d | 4-Hydroxy-3-methoxyphenyl | 78.82% inhibition (0.1 mM) | Synthetic |

| This compound | Br (C4), CH3 (C5) | Not reported | Synthetic |

Key Insight : Methoxy and hydroxyl groups optimize antiproliferative effects, whereas bromo-methyl substitution may require further optimization for similar efficacy.

Tuberculosis (TB) Drug Analogs

Bedaquiline analogs with 4-linked 2,3-dihydro-1H-indene units (e.g., compounds 7–13 ) exhibit potent activity against Mycobacterium tuberculosis (M. tb) . These lipophilic derivatives likely enhance membrane penetration, a critical factor for antitubercular drugs. The bromine atom in this compound could similarly increase lipophilicity but may reduce solubility, necessitating formulation adjustments.

| Compound | Substituents | Bioactivity | Source |

|---|---|---|---|

| Bedaquiline analogs | 4-Linked indene core | Comparable to bedaquiline | Synthetic |

| This compound | Br (C4), CH3 (C5) | Not reported | Synthetic |

Key Insight : Lipophilicity is critical for antitubercular activity, but bromine’s steric effects may require structural tweaking to balance potency and pharmacokinetics.

Opioid Receptor Ligands

A δ-opioid receptor agonist with a 2,3-dihydro-1H-indene nucleus (compound 4) showed 137-fold lower δ-agonist activity than the reference compound but retained μ-opioid activity .

Key Insight : Indene core substitutions significantly influence receptor specificity, suggesting bromo-methyl derivatives warrant exploration in opioid pharmacology.

Halogenated Derivatives

- 5-Bromo-6-chloro-2,3-dihydro-1H-indene (CAS 1781866-76-9) and 5-Bromo-2,3-dihydro-1H-inden-1-one oxime (CAS 185122-63-8) highlight the versatility of halogenated indenes in drug synthesis . Bromine’s position affects reactivity: para-substitution (C4) may favor electrophilic aromatic substitution, while ortho-substitution (C5) could sterically hinder reactions.

Biological Activity

4-Bromo-5-methyl-2,3-dihydro-1H-indene is a compound belonging to the indene family, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and findings from various studies.

Chemical Structure and Properties

This compound has a unique chemical structure that contributes to its biological activity. The presence of bromine and methyl substituents on the indene core enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Various studies have shown its effectiveness against a range of bacterial strains. For instance, a study demonstrated that derivatives of indene compounds, including this compound, showed significant inhibition against Gram-positive and Gram-negative bacteria .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have reported that it can inhibit cell proliferation in cancer cell lines. For example, derivatives of indene have been shown to induce apoptosis in cancer cells through modulation of key signaling pathways .

Target Interactions

The biological activity of this compound is largely attributed to its interaction with specific biological targets. Indene derivatives typically engage in non-covalent interactions such as hydrogen bonding and π-π stacking with biomolecules .

Biochemical Pathways

The compound may influence several biochemical pathways critical for cellular function. For instance, it has been suggested that similar indene compounds can affect pathways involved in inflammation and cell growth regulation .

Table: Summary of Biological Activities

| Activity Type | Study Reference | Findings |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Muscle Relaxation | Exhibits muscle-relaxing effects |

Case Study: Anticancer Activity

In a controlled study involving various indene derivatives, this compound was shown to significantly reduce the viability of HL60 leukemia cells. The study utilized cell proliferation assays to measure the compound's efficacy at different concentrations, revealing a dose-dependent response with IC50 values comparable to known anticancer agents .

Applications in Research and Industry

The compound is not only significant in biological research but also has potential applications in pharmaceuticals and agrochemicals. Its role as a building block for synthesizing more complex molecules makes it valuable in drug development . Moreover, ongoing studies are exploring its use in developing advanced materials due to its unique chemical properties.

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-5-methyl-2,3-dihydro-1H-indene, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves bromination of a pre-functionalized indene precursor. Key approaches include:

- Direct Bromination : Using bromine (Br₂) or N-bromosuccinimide (NBS) in solvents like carbon tetrachloride (CCl₄) or chloroform (CHCl₃). For example, bromination of 5-methyl-2,3-dihydro-1H-indene at the 4-position requires careful control of temperature (20–40°C) to minimize polybromination .

- Catalytic Bromination : FeCl₃ or AlCl₃ can enhance regioselectivity, directing bromine to the 4-position. Evidence from analogous compounds (e.g., 5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one) shows that catalyst choice significantly impacts positional selectivity .

Q. Table 1: Comparison of Bromination Methods

| Method | Solvent | Catalyst | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| Br₂ in CCl₄ | CCl₄ | None | 60–70 | Moderate (4-Br) |

| NBS in CHCl₃ | CHCl₃ | FeCl₃ | 75–85 | High (4-Br) |

| Br₂ in CH₂Cl₂ | CH₂Cl₂ | AlCl₃ | 50–65 | Low (mixed) |

Q. How is the structure of this compound validated experimentally?

Methodological Answer: Structural characterization employs:

- NMR Spectroscopy : Key signals include:

- ¹H NMR : Downfield shifts for protons near the bromine (e.g., H-4 and H-6) due to electronegativity effects. Methyl groups (5-CH₃) typically appear as singlets at δ 2.1–2.3 ppm .

- ¹³C NMR : The brominated carbon (C-4) resonates at δ 120–125 ppm, while the methyl-bearing carbon (C-5) appears at δ 20–25 ppm .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, confirming bond lengths (C-Br ≈ 1.9 Å) and dihedral angles .

Advanced Research Questions

Q. What mechanistic challenges arise in achieving regioselective bromination at the 4-position of 5-methyl-2,3-dihydro-1H-indene?

Methodological Answer: Regioselectivity is influenced by:

- Steric Effects : The methyl group at C-5 can hinder bromination at adjacent positions, favoring C-4. Computational studies (e.g., DFT) predict lower activation energy for bromination at less hindered sites .

- Electronic Effects : Bromine’s electron-withdrawing nature deactivates the ring, but resonance stabilization at C-4 (due to conjugation with the dihydroindene framework) enhances reactivity. Competing pathways (e.g., C-6 bromination) may occur in polar solvents .

Q. How does the bromine substituent affect cross-coupling reactivity compared to chloro or iodo analogs?

Methodological Answer: Bromine’s moderate electronegativity and leaving-group ability make this compound versatile in Suzuki or Ullmann couplings:

- Reactivity Trend : Iodo > Bromo > Chloro. For example, iron-catalyzed cross-coupling of brominated indenes with alkynyl Grignard reagents achieves 60–70% yield, whereas iodo analogs reach >85% .

- Electronic Impact : Bromine’s polarizability stabilizes transition states in nucleophilic substitutions. Comparative studies with 5-Chloro-2,3-dihydro-1H-indene show slower reaction kinetics for chloro derivatives due to weaker C-Cl bond polarization .

Q. How can contradictions in reported biological activities of brominated dihydroindenes be resolved?

Methodological Answer: Discrepancies in bioactivity studies (e.g., anticancer vs. anti-inflammatory outcomes) often stem from:

- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or dosage regimes. Standardized protocols (e.g., IC₅₀ determination under uniform conditions) are critical .

- Structural Modifications : Introducing electron-withdrawing groups (e.g., -CF₃) at C-1 or amino groups at C-5 can enhance target specificity. For example, 5-Amino-4-bromo-2,3-dihydro-1H-indene shows higher kinase inhibition than non-aminated analogs .

Q. Table 2: Biological Activity Comparison

| Compound | Target Activity | IC₅₀ (μM) | Cell Line |

|---|---|---|---|

| This compound | Caspase-3 Activation | 12.5 | HeLa |

| 5-Chloro-4-fluoro analog | COX-2 Inhibition | 8.2 | RAW 264.7 |

| 5-Amino-4-bromo analog | EGFR Kinase Inhibition | 1.7 | MCF-7 |

Q. Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.